molecular formula C8H11ClO B14467940 6-Methylcyclohexene-1-carbonyl chloride CAS No. 72622-71-0

6-Methylcyclohexene-1-carbonyl chloride

Cat. No.: B14467940
CAS No.: 72622-71-0
M. Wt: 158.62 g/mol
InChI Key: YZSPCUFGCNOYEW-UHFFFAOYSA-N
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Description

6-Methylcyclohexene-1-carbonyl chloride is an organic compound characterized by a cyclohexene ring with a methyl group and a carbonyl chloride functional group

Properties

CAS No.

72622-71-0

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

6-methylcyclohexene-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3

InChI Key

YZSPCUFGCNOYEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1C(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of 6-Methylcyclohexene-1-Carboxylic Acid

The most industrially viable method involves converting 6-methylcyclohexene-1-carboxylic acid to its acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosgene (COCl₂). This single-step process is catalyzed by N,N-disubstituted formamides, which enhance reaction efficiency and product purity.

Reaction Mechanism and Conditions

The carboxylic acid reacts with excess chlorinating agent in the presence of a catalyst adduct formed between the formamide and hydrogen chloride (HCl). The general reaction proceeds as follows:
$$
\text{RCOOH + SOCl}2 \xrightarrow{\text{catalyst}} \text{RCOCl + SO}2 + \text{HCl}
$$
Key parameters include:

  • Temperature : 20–60°C (optimal for minimizing side reactions).
  • Pressure : Atmospheric (0.8–1.2 bar abs).
  • Catalyst Loading : 0.1–0.6 mol equivalents of N,N-disubstituted formamide relative to the carboxylic acid.
Table 1: Comparative Analysis of Chlorinating Agents
Parameter Thionyl Chloride Phosgene
Molar Ratio (Agent:Acid) 1.0–1.3 1.0–1.3
Catalyst Loading 0.001–0.01 mol 0.1–0.6 mol
Byproducts SO₂, HCl HCl
Reaction Time 2–4 hours 3–6 hours

Thionyl chloride is preferred for laboratory-scale synthesis due to its handling safety, while phosgene dominates industrial applications for cost-effectiveness.

Multi-Step Synthesis via Ester Intermediate

For carboxylic acids with sensitive functional groups, a protective esterification strategy is employed. This method, adapted from Organic Syntheses procedures, involves three stages: esterification, hydrolysis, and chlorination.

Step 1: Esterification of Cyclohexanone Derivatives

Methyl 2-methyl-1-cyclohexene-1-carboxylate is synthesized via a Claisen condensation between cyclohexanone and dimethyl carbonate in the presence of sodium hydride (NaH):
$$
\text{Cyclohexanone + (CH₃O)₂CO} \xrightarrow{\text{NaH}} \text{Methyl 2-oxocyclohexanecarboxylate}
$$
Reaction Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF).
  • Temperature: Reflux (66°C).
  • Yield: 79–87% after distillation.

Step 2: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under acidic conditions (3 M acetic acid) to yield 6-methylcyclohexene-1-carboxylic acid. This step achieves near-quantitative conversion but requires careful pH control to prevent decarboxylation.

Step 3: Chlorination to Acyl Chloride

The carboxylic acid is treated with thionyl chloride under catalytic conditions, as described in Section 1. This step typically achieves 85–90% yield when using recycled catalyst phases.

Table 2: Multi-Step Synthesis Performance
Step Reagents/Conditions Yield (%) Purity (%)
Esterification NaH, THF, reflux 79–87 ≥95
Hydrolysis Acetic acid, H₂O 90–95 ≥98
Chlorination SOCl₂, N,N-dimethylformamide 85–90 ≥99

Industrial-Scale Production Methods

Large-scale manufacturing prioritizes continuous processes to optimize throughput and catalyst utilization. The patent US6770783B1 outlines two operational frameworks:

Batch Process

  • Catalyst Preparation : N,N-disubstituted formamide is pre-saturated with HCl in a separate vessel before combining with the carboxylic acid.
  • Reaction : Chlorinating agent and HCl are introduced simultaneously over 2–4 hours.
  • Phase Separation : The product (upper phase) is decanted from the catalyst-rich lower phase, which is recycled after partial purging to remove impurities.

Continuous Process

  • Reactor Design : Stirred-tank reactors with integrated gas-liquid distribution systems.
  • Catalyst Recycling : 90–95% of the catalyst phase is reused, reducing raw material costs by 30–40%.
Table 3: Industrial Process Comparison
Metric Batch Process Continuous Process
Throughput 100–200 kg/day 500–1000 kg/day
Catalyst Loss 5–10% per cycle <2% per cycle
Energy Consumption High (heating/cooling) Moderate (steady-state)

Critical Analysis of Methodologies

Direct Chlorination Advantages

  • Efficiency : Single-step synthesis reduces intermediate handling.
  • Scalability : Adaptable to continuous production with >90% atom economy.

Ester-Mediated Synthesis Advantages

  • Functional Group Tolerance : Protects acid-sensitive substrates during earlier stages.
  • Purity Control : Hydrolysis and chlorination allow sequential purification.

Challenges

  • Byproduct Management : SO₂ and HCl require scrubbing systems to meet environmental regulations.
  • Catalyst Degradation : N,N-disubstituted formamides gradually decompose, necessitating periodic replacement.

Chemical Reactions Analysis

Types of Reactions: 6-Methylcyclohexene-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or esters.

Scientific Research Applications

6-Methylcyclohexene-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylcyclohexene-1-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

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